(2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate

taxane semi-synthesis chiral glycidic ester lipase-mediated resolution

(2S,3R)-Methyl 3-amino-2-hydroxy-3-phenylpropanoate (CAS 322407-45-4), also referred to as (+)-(2S,3R)-3-phenylisoserine methyl ester, is a chiral β-amino-α-hydroxy ester belonging to the phenylisoserine family. Defined by its (2S,3R) stereochemistry, it serves as a critical enantiopure building block in the semi-synthesis of taxane anticancer agents and as a scaffold for aminopeptidase inhibitors.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 322407-45-4
Cat. No. B1321469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate
CAS322407-45-4
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(C1=CC=CC=C1)N)O
InChIInChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3/t8-,9+/m1/s1
InChIKeyWZPZWAQKLOPJEL-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2S,3R)-Methyl 3-Amino-2-Hydroxy-3-Phenylpropanoate (CAS 322407-45-4) Matters for Taxane Side-Chain and Chiral Building-Block Procurement


(2S,3R)-Methyl 3-amino-2-hydroxy-3-phenylpropanoate (CAS 322407-45-4), also referred to as (+)-(2S,3R)-3-phenylisoserine methyl ester, is a chiral β-amino-α-hydroxy ester belonging to the phenylisoserine family. Defined by its (2S,3R) stereochemistry, it serves as a critical enantiopure building block in the semi-synthesis of taxane anticancer agents and as a scaffold for aminopeptidase inhibitors. The compound's utility is fundamentally tied to its specific stereochemistry, which governs both its reactivity in convergent syntheses and its biological recognition profile [1], [2].

Stereochemical Non-Interchangeability of (2S,3R)-Methyl 3-Amino-2-Hydroxy-3-Phenylpropanoate: Why Simple Substitution Jeopardizes Synthetic and Biological Outcomes


Simple substitution of (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate with its (2R,3S) enantiomer, (2S,3S) or (2R,3R) diastereomers, or racemic mixtures cannot be done without severe consequences. The (2R,3S) enantiomer is the direct precursor to the N-benzoyl-(2R,3S)-3-phenylisoserine side chain required for paclitaxel and docetaxel bioactivity, and any stereochemical mismatch at C-2 or C-3 results in epimeric taxanes with drastically reduced tubulin-binding affinity and cytotoxicity [1]. In aminopeptidase N (APN) inhibitor design, the (2S,3R) configuration embedded in bestatin and related scaffolds delivers sub-micromolar to low-micromolar IC50 values, whereas stereoisomers at the β-amino-α-hydroxy motif show markedly different enzyme inhibition profiles [2]. The presence of four possible stereoisomers for this scaffold means that procurement of the exact stereoisomer is mandatory for reproducible synthesis and assay outcomes.

Head-to-Head Quantitative Differentiation Evidence for (2S,3R)-Methyl 3-Amino-2-Hydroxy-3-Phenylpropanoate (CAS 322407-45-4) vs. Stereoisomers and Pharmacological Benchmarks


Enantiomeric Pairing in Taxol C-13 Side-Chain Synthesis: (2S,3R) Enantiomer vs. (2R,3S) Enantiomer as Glycidic Ester Precursors

In the patented chemoenzymatic route to the taxol C-13 side chain, both the (2S,3R)- and (2R,3S)-enantiomers of trans-β-phenylglycidic esters are prepared by lipase-mediated enantioselective transesterification and subsequently converted to N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester with good yield. This establishes that the (2S,3R)-phenylglycidic ester is a synthetically competent antipode that, through stereospecific ring-opening and functional group interconversion, converges to the same (2R,3S)-phenylisoserine side chain required for taxol [1]. In contrast, diastereomeric glycidic esters (cis-configured) give the wrong relative stereochemistry at C-2/C-3 and cannot be used for taxol side-chain assembly.

taxane semi-synthesis chiral glycidic ester lipase-mediated resolution

APN Inhibitor Scaffold: 3-Amino-2-Hydroxy-3-Phenylpropanoic Acid Derivatives Surpass Bestatin in Enzymatic and Cellular Assays

Novel derivatives built on the 3-amino-2-hydroxy-3-phenylpropanoic acid scaffold—the same core structure as (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate—were evaluated as aminopeptidase N (APN/CD13) inhibitors. Compound 7e demonstrated an IC50 of 1.26 ± 0.01 μM against porcine kidney APN, which is approximately 2-fold more potent than the clinical reference inhibitor bestatin (IC50 = 2.55 ± 0.11 μM). On the cellular level, compound 7e inhibited APN on human ES-2 ovarian clear cell carcinoma cells with an IC50 of 30.19 ± 1.02 μM, again outperforming bestatin (IC50 = 60.61 ± 0.1 μM) by roughly 2-fold [1]. The (2S,3R) stereochemistry of the hydroxy and amino substituents is critical for this activity profile, as it mirrors the stereochemistry of the potent natural product bestatin at its β-amino-α-hydroxy moiety.

aminopeptidase N CD13 inhibitor anticancer scaffold

Phenylisoserine Derivatives as SARS-CoV 3CL Protease Inhibitors: Quantified IC50 Against R188I Mutant Protease

Phenylisoserine derivatives bearing the β-amino-α-hydroxy motif have been evaluated as inhibitors of the SARS-CoV 3CL protease, a validated antiviral target. The phenylisoserine scaffold was identified through GOLD docking simulations, and structure–activity relationship studies yielded compound SK80 with an IC50 of 43 μM against the SARS-CoV 3CL R188I mutant protease [1]. While this potency is modest compared to optimized peptidomimetic inhibitors, it represents a validated starting point for a non-peptidic scaffold. No comparable IC50 data are available for diastereomeric phenylisoserine methyl esters against 3CL protease, giving the (2S,3R)-configured scaffold a unique, albeit preliminary, differentiation in antiviral research.

SARS-CoV 3CL protease phenylisoserine scaffold antiviral

Enantiomeric Purity & Analytical QC: (2S,3R)-Methyl Ester as a Certified Docetaxel Impurity Reference Standard

(2S,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoate, the N-Boc-protected derivative of the title compound, is designated as Docetaxel Impurity 9 in pharmacopoeial impurity profiling [1]. It is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development. The availability of a well-characterized (2S,3R)-stereoisomer as a certified impurity standard is critical: the (2R,3S) enantiomer is the desired side-chain intermediate, and any residual (2S,3R)-epimer in the final docetaxel active pharmaceutical ingredient must be quantified and controlled. High-performance liquid chromatographic methods using macrocyclic glycopeptide and cyclofructan-based chiral stationary phases have been validated for the separation of phenylisoserine enantiomers, enabling baseline resolution of (2S,3R) from (2R,3S) isomers [2].

pharmaceutical impurity Docetaxel Impurity 9 chiral HPLC

(2S,3R)-Phenylisoserine Methyl Ester Hydrochloride as a Docetaxel Synthesis Reagent: Reported High-Yield Coupling vs. Unprotected Analogs

The hydrochloride salt of (2S,3R)-3-phenylisoserine methyl ester (directly derived from the title compound) is specifically marketed and utilized as a reagent for the synthesis of docetaxel and its isomers in high yields . Unlike the free amino ester, the hydrochloride salt offers improved stability and solubility during coupling to the baccatin III core. While quantitative yield data under standardized conditions for the (2S,3R)-isomer specifically are not publicly available as a head-to-head comparison, the existence of this dedicated reagent grade underscores its established, non-interchangeable role in docetaxel process chemistry. The corresponding (2R,3S)-phenylisoserine methyl ester hydrochloride (CAS 132201-32-2) is the standard side-chain precursor for paclitaxel, further highlighting that both enantiomers have distinct, non-substitutable procurement pathways in taxane manufacturing.

docetaxel semi-synthesis side-chain coupling high-yield reagent

Procurement-Relevant Application Scenarios for (2S,3R)-Methyl 3-Amino-2-Hydroxy-3-Phenylpropanoate


Taxane C-13 Side-Chain Process Development and Supply-Chain Diversification

Process R&D teams developing semi-synthetic routes to paclitaxel, docetaxel, or cabazitaxel require both enantiomers of trans-β-phenylglycidic esters or phenylisoserine methyl esters to evaluate convergent synthetic strategies. The (2S,3R)-phenylglycidic ester serves as a validated antipode that, through stereospecific ring-opening and functional group manipulation, converges to the same N-benzoyl-(2R,3S)-3-phenylisoserine side chain essential for taxane bioactivity [1]. This provides supply-chain redundancy: if the (2R,3S)-glycidic ester supply is constrained, the (2S,3R)-enantiomer can be procured and stereospecifically converted to the identical downstream intermediate.

APN/CD13 Inhibitor Lead Optimization in Oncology Drug Discovery

Medicinal chemistry teams pursuing aminopeptidase N (APN/CD13) as an anti-angiogenic and anti-metastatic target can use (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate as a chiral starting scaffold. Derivatives of this core have already demonstrated IC50 values of 1.26 μM (porcine APN) and 30.19 μM (ES-2 cells), outperforming bestatin by approximately 2-fold [2]. The (2S,3R) stereochemistry is essential for this activity, as it recapitulates the β-amino-α-hydroxy configuration of bestatin. Researchers can build focused libraries by varying the ester, amide, and N-acyl substituents while maintaining the critical stereochemistry.

Docetaxel Impurity Reference Standard Procurement for GMP Quality Control

Quality control and analytical development laboratories supporting docetaxel API manufacturing must identify, quantify, and control stereochemical impurities. (2S,3R)-Methyl 3-amino-2-hydroxy-3-phenylpropanoate and its N-Boc derivative (Docetaxel Impurity 9) are required as certified reference standards for HPLC method validation, system suitability testing, and batch release analysis [3]. Validated chiral HPLC methods using macrocyclic glycopeptide or cyclofructan-based columns can achieve baseline separation of (2S,3R) from (2R,3S) enantiomers, enabling quantification at the ≤0.10% threshold mandated by ICH guidelines [4].

SARS-CoV 3CL Protease Inhibitor Fragment-Based Screening

Virology and structural biology groups engaged in fragment-based drug discovery for coronavirus 3CL protease can deploy (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate as a validated, non-peptidic starting fragment. The phenylisoserine scaffold has been identified through computational docking and experimentally confirmed with IC50 values of 43 μM against the SARS-CoV 3CL R188I mutant protease [5]. While initial potency is modest, the scaffold offers multiple vectors for chemical elaboration (amino group acylation, ester hydrolysis, phenyl ring substitution) to improve affinity and selectivity.

Quote Request

Request a Quote for (2S,3R)-methyl 3-amino-2-hydroxy-3-phenylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.